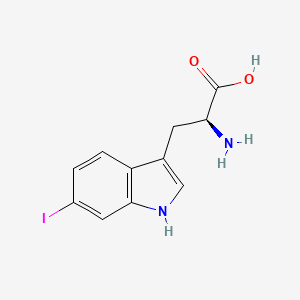
L-Tryptophan, 6-iodo-
Overview
Description
L-Tryptophan, 6-iodo- is a derivative of the essential amino acid L-tryptophan, where an iodine atom is substituted at the 6th position of the indole ring. This modification imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications. L-Tryptophan itself is a precursor to several bioactive compounds, including serotonin and melatonin, and plays a crucial role in protein synthesis and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, 6-iodo- typically involves the iodination of L-tryptophan. One common method is the electrophilic aromatic substitution reaction, where L-tryptophan is treated with iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium. The reaction conditions must be carefully controlled to ensure selective iodination at the 6th position.
Industrial Production Methods: Industrial production of L-Tryptophan, 6-iodo- may involve similar iodination techniques but on a larger scale. The process requires optimization of reaction parameters, including temperature, pH, and reactant concentrations, to achieve high yield and purity. Advanced purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan, 6-iodo- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form compounds such as indole-3-acetic acid.
Reduction: The iodine atom can be reduced to form L-tryptophan.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base or catalyst.
Major Products:
Oxidation: Indole-3-acetic acid derivatives.
Reduction: L-Tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Scientific Research Applications
L-Tryptophan, 6-iodo- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a probe in mechanistic studies.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the production of pharmaceuticals and as a building block for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of L-Tryptophan, 6-iodo- involves its interaction with various molecular targets and pathways. The iodine atom at the 6th position can influence the compound’s binding affinity to enzymes and receptors. For example, it may act as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway, which plays a role in immune regulation and cancer progression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
L-Tryptophan, 6-iodo- can be compared with other halogenated tryptophan derivatives, such as:
- L-Tryptophan, 5-bromo-
- L-Tryptophan, 7-chloro-
- L-Tryptophan, 5-fluoro-
Uniqueness: The position and type of halogen substitution significantly affect the compound’s chemical properties and biological activity. L-Tryptophan, 6-iodo- is unique due to the specific placement of the iodine atom, which can enhance its reactivity and binding interactions compared to other halogenated derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLISMPNNJOCQG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)NC=C2C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433200 | |
| Record name | L-Tryptophan, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439113-23-2 | |
| Record name | L-Tryptophan, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B3052623.png)

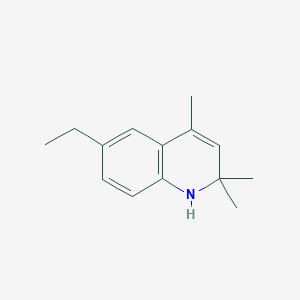
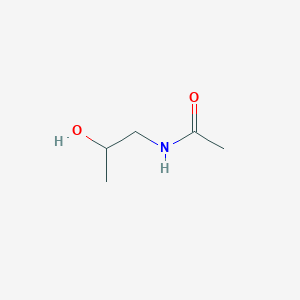
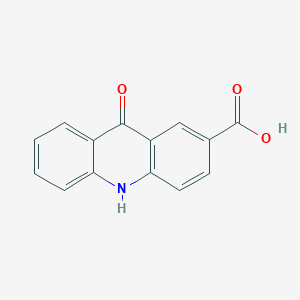
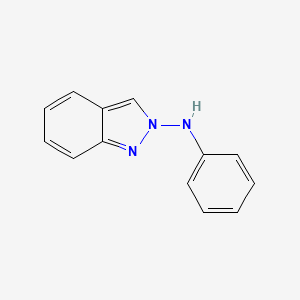
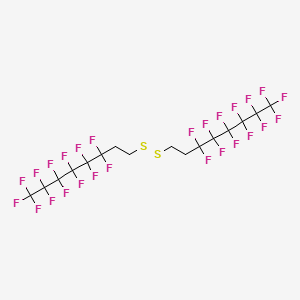

![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)
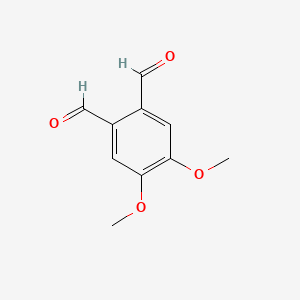
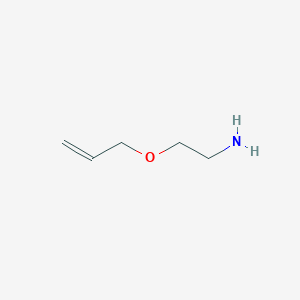
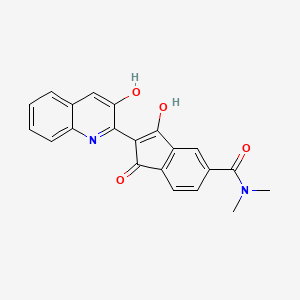
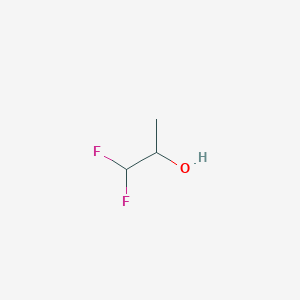
![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)
